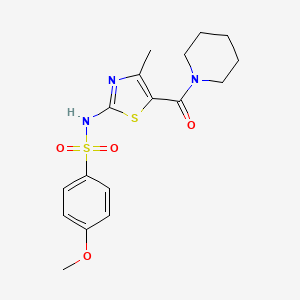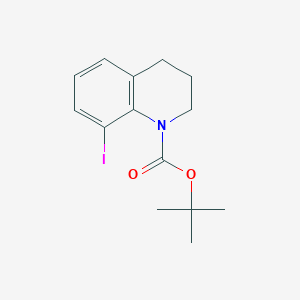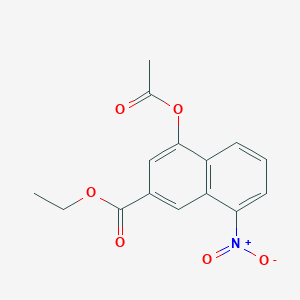
tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring and a pyridine ring substituted with chlorine and iodine
準備方法
The synthesis of tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This is often done using tert-butyl chloroformate under basic conditions.
Substitution on the pyridine ring:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and rigorous quality control measures.
化学反応の分析
tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Biological studies: Researchers may use the compound to study its effects on biological systems, including its potential as an inhibitor or activator of specific pathways.
作用機序
The mechanism of action of tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate can be compared with similar compounds, such as:
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: This compound has a similar structure but differs in the position of the halogen atoms.
tert-Butyl 3-((3-iodo-5-methylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound features a methyl group instead of a chlorine atom.
特性
分子式 |
C14H18ClIN2O3 |
|---|---|
分子量 |
424.66 g/mol |
IUPAC名 |
tert-butyl 3-(2-chloro-6-iodopyridin-3-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClIN2O3/c1-14(2,3)21-13(19)18-7-6-9(8-18)20-10-4-5-11(16)17-12(10)15/h4-5,9H,6-8H2,1-3H3 |
InChIキー |
WWBPKCFDSIIJKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(N=C(C=C2)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B13933718.png)
![Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13933735.png)

![benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B13933757.png)


![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13933774.png)
![4-[(3-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B13933775.png)



